molecular formula C18H18N4O2 B2370120 4-(tert-butyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate CAS No. 400079-30-3

4-(tert-butyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Cat. No.: B2370120
CAS No.: 400079-30-3
M. Wt: 322.368
InChI Key: TYJSVGCAPRTPOT-UHFFFAOYSA-N
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Description

4-(tert-butyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate (CAS 400079-30-3) is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. With a molecular formula of C18H18N4O2 and a molecular weight of 322.37, this compound features a core structure that incorporates a 1,2,4-triazole moiety . The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological activities . Research into compounds containing this fragment has demonstrated considerable potential in the field of central nervous system (CNS) diseases. Specifically, structurally related triazole derivatives have shown promising anticonvulsant activity in preclinical models, such as the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . The mechanism of action for this therapeutic activity is believed to be mediated through binding to the GABA-A receptor, a key target for anticonvulsant and anxiolytic drugs . Furthermore, molecular docking studies suggest that such compounds can form stable interactions with the benzodiazepine binding site of the GABA-A receptor, providing a structural basis for their biological effects . This makes this compound a valuable intermediate for researchers exploring new neuroactive compounds and investigating the structure-activity relationships of GABA-A receptor modulators. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(4-tert-butylphenyl) 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-18(2,3)14-5-7-15(8-6-14)24-17(23)13-4-9-16(20-10-13)22-12-19-11-21-22/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJSVGCAPRTPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CN=C(C=C2)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820092
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Strategies

Triazole Ring Formation on the Nicotinate Core

The 6-position of nicotinic acid derivatives is a reactive site for nucleophilic substitution or metal-catalyzed coupling reactions. A widely adopted strategy involves substituting a halogen (e.g., chlorine) at the 6-position of nicotinic acid with 1H-1,2,4-triazole.

Nucleophilic Aromatic Substitution

6-Chloronicotinic acid serves as a common precursor. The chloride group is displaced by 1H-1,2,4-triazole under basic conditions. For example, reacting 6-chloronicotinic acid with 1H-1,2,4-triazole in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C yields 6-(1H-1,2,4-triazol-1-yl)nicotinic acid.

Representative Reaction Conditions

Starting Material Reagent/Catalyst Solvent Temperature Time Yield
6-Chloronicotinic acid 1H-1,2,4-triazole, K₂CO₃ DMF 90°C 12 h 65–75%

This method mirrors protocols used for analogous triazolyl-pyridine hybrids, where nucleophilic substitution is facilitated by electron-withdrawing groups on the pyridine ring.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

An alternative route employs click chemistry to construct the triazole ring. Propargyl-substituted nicotinic acid derivatives react with azides under Cu(I) catalysis to form 1,2,3-triazoles. However, this approach is less common for 1,2,4-triazoles, which typically require hydrazine intermediates.

Esterification of 6-(1H-1,2,4-Triazol-1-yl)Nicotinic Acid

The carboxylic acid group of 6-(1H-1,2,4-triazol-1-yl)nicotinic acid is esterified with 4-(tert-butyl)phenol. Two primary methods are employed:

Acid Chloride Intermediate

The acid is converted to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 4-(tert-butyl)phenol in the presence of a base (e.g., pyridine).

Reaction Scheme

  • Acid Chloride Formation :
    $$ \text{6-(1H-1,2,4-Triazol-1-yl)nicotinic acid} + \text{SOCl}2 \rightarrow \text{6-(1H-1,2,4-Triazol-1-yl)nicotinoyl chloride} + \text{SO}2 + \text{HCl} $$
  • Esterification :
    $$ \text{6-(1H-1,2,4-Triazol-1-yl)nicotinoyl chloride} + \text{4-(tert-butyl)phenol} \xrightarrow{\text{pyridine}} \text{Target ester} + \text{HCl} $$

Optimized Conditions

Step Reagents Solvent Temperature Time Yield
1 SOCl₂ Toluene Reflux 2 h 90%
2 4-(tert-butyl)phenol, pyridine Dichloromethane RT 6 h 70–80%
Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates direct esterification under mild conditions. This method avoids harsh acid chlorides but requires careful purification to remove urea byproducts.

Reaction Table

Coupling Agent Additive Solvent Temperature Time Yield
EDC DMAP DMF 0°C to RT 24 h 60–70%

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

  • Temperature : Elevated temperatures (80–100°C) accelerate nucleophilic substitution but may promote side reactions.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance triazole solubility and reaction rates.
  • Catalyst Loading : Cu(I) catalysts (e.g., CuI) improve cycloaddition efficiency in click chemistry approaches.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

Spectroscopic Data

  • IR (KBr) : $$ \nu_{\text{max}} $$ 1725 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N triazole).
  • ¹H NMR (DMSO-d₆) : δ 1.35 (s, 9H, tert-butyl), 7.45–8.30 (m, aromatic H), 9.10 (s, 1H, triazole-H).
  • MS (ESI+) : m/z 323.4 [M+H]⁺.

Challenges and Alternative Approaches

  • Regioselectivity : Competing substitution at pyridine positions 2 and 4 requires directing groups or protective strategies.
  • Triazole Stability : 1,2,4-Triazoles are sensitive to oxidation; inert atmospheres (N₂) are recommended during synthesis.

Chemical Reactions Analysis

4-(tert-butyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(tert-butyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate through its inhibitory effects on various cancer cell lines.

  • Mechanism of Action : This compound has been investigated for its ability to inhibit Aurora B kinase, a critical enzyme involved in mitosis. Inhibition of this kinase can lead to apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Case Study: Aurora B Kinase Inhibition

  • A study demonstrated that derivatives of this compound exhibited significant inhibition of Aurora B kinase activity, leading to reduced viability in HepG2 liver cancer cells. The compounds were tested at concentrations ranging from 100 to 0.1 μg/mL, showing promising results with minimal toxicity to normal cell lines .

Antifungal Activity

The triazole moiety present in the compound is known for its antifungal properties. Compounds containing triazole rings have been widely studied for their efficacy against various fungal pathogens.

Research Findings

  • In vitro studies have indicated that derivatives similar to this compound exhibit antifungal activity against strains such as Candida albicans and Aspergillus species. The mechanism is believed to involve the inhibition of ergosterol synthesis, which is crucial for fungal cell membrane integrity .

Antimicrobial Properties

Beyond antifungal effects, this compound has shown promise as an antimicrobial agent.

Case Study: Broad-Spectrum Antimicrobial Activity

  • Research has documented the effectiveness of triazole derivatives against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis contributes to its antimicrobial efficacy .

Data Table: Summary of Applications

ApplicationMechanism of ActionTarget OrganismsReference
AnticancerInhibition of Aurora B kinaseHepG2 cells
AntifungalInhibition of ergosterol synthesisCandida albicans
AntimicrobialDisruption of bacterial cell wall synthesisVarious bacterial strains

Mechanism of Action

The mechanism of action of 4-(tert-butyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . The triazole ring is crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Triazole-Containing Nicotinate/Nicotinamide Derivatives

Compound Name Substituent at Pyridine 6-Position Ester/Amide Group Key Properties/Applications References
4-(tert-butyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate 1H-1,2,4-triazol-1-yl 4-(tert-butyl)phenyl ester Potential enhanced stability/lipophilicity
6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide 1H-1,2,4-triazol-1-yl 4-(trifluoromethoxy)phenyl amide Agrochemical/antifungal applications
2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate 1H-1,2,4-triazol-1-yl 2-ethoxyethyl ester Improved solubility in polar solvents
6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate derivatives 3-methyl-1H-1,2,4-triazol-1-yl Variable ester groups Antimicrobial activity (e.g., against plant pathogens)

Key Research Findings and Gaps

  • Triazole Role : The 1,2,4-triazole group is critical for hydrogen bonding with biological targets (e.g., fungal CYP51 enzymes), but substituent variations significantly modulate potency and selectivity .
  • Terpolymer Stability: No direct data exist for the tert-butylphenyl ester’s stability in biological matrices. Comparative studies with analogs (e.g., 2-ethoxyethyl esters) are needed to assess hydrolysis resistance .
  • Pharmacological Potential: While structurally aligned with bioactive triazole-quinazolines and antifungal agents like itraconazole , the target compound requires empirical validation of its therapeutic profile.

Biological Activity

4-(tert-butyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. Triazoles are known for their pharmacological potential, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, supported by various research findings and case studies.

Chemical Structure

The compound can be described by the following structural formula:

C15H18N4O\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}

Biological Activity Overview

Research indicates that triazole derivatives exhibit a wide range of biological activities. The specific activities of this compound include:

  • Antimicrobial Activity : In vitro studies have shown that triazole derivatives can inhibit the growth of various bacterial and fungal strains.
  • Anticancer Properties : Some studies suggest that triazoles may induce apoptosis in cancer cells and inhibit tumor growth.
  • Neuropharmacological Effects : Research indicates potential applications in treating neurological disorders due to their interaction with neurotransmitter systems.

Antimicrobial Activity

A study conducted on various triazole compounds demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Anticancer Activity

In a series of experiments evaluating the cytotoxic effects of triazole derivatives on cancer cell lines, it was observed that this compound exhibited notable cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound induced apoptosis through the activation of caspase pathways .

Neuropharmacological Studies

Research focusing on the neuropharmacological effects of related triazole compounds has shown that they can modulate GABAergic and glutamatergic systems. This suggests potential applications in treating anxiety and depression .

Case Studies

StudyFindings
Evaluated antimicrobial activity against various pathogensCompound shows promise as an effective antimicrobial agent
Assessed anticancer properties on MCF-7 and A549 cell linesInduces apoptosis; potential for cancer therapy
Investigated neuropharmacological effectsModulates neurotransmitter systems; potential for treating mood disorders

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Triazoles often inhibit enzymes critical for the survival of pathogens or cancer cells.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
  • Modulation of Receptor Activity : Interaction with neurotransmitter receptors can influence neurological functions.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-(tert-butyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, and what parameters critically influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, starting with nicotinic acid derivatives. The triazole moiety is introduced via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

  • Esterification : Reacting 6-chloronicotinic acid with 4-(tert-butyl)phenol under Mitsunobu conditions or using DCC/DMAP coupling .
  • Triazole incorporation : Substituting the chloride at the 6-position with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Critical parameters : Reaction temperature (optimized at 80°C), solvent polarity, and stoichiometric ratios (e.g., 1.2 equivalents of triazole to prevent side reactions). Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Analytical workflow :

  • NMR : ¹H/¹³C NMR confirms regioselectivity of triazole substitution (e.g., δ 8.5–9.0 ppm for pyridine protons) and tert-butyl group integrity (δ 1.3 ppm, singlet) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) assesses purity (>98%). Retention time (RT) typically 6–7 minutes under gradient conditions .
  • Mass spectrometry : ESI-MS ([M+H]⁺ expected ~354.1 m/z) validates molecular weight .

Q. What are the key stability considerations for this compound under different storage conditions?

  • Stability profile :

  • Light sensitivity : Degrades under UV light; store in amber vials at –20°C.
  • Hydrolysis : Susceptible to ester bond hydrolysis in aqueous buffers (pH > 8). Use anhydrous DMSO for stock solutions.
  • Long-term storage : Lyophilized powder remains stable for >12 months at –80°C .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound against specific enzymatic targets?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize the compound’s geometry to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions.
  • Molecular docking : Use AutoDock Vina to simulate binding to fungal CYP51 (lanosterol 14α-demethylase). The tert-butyl group enhances hydrophobic interactions with the enzyme’s active site, while the triazole coordinates with heme iron .
  • Validation : Compare docking scores (e.g., binding energy ≤ –8.5 kcal/mol) with experimental IC₅₀ values from antifungal assays .

Q. What strategies resolve contradictions in bioactivity data across different assay systems (e.g., fungal vs. bacterial models)?

  • Troubleshooting framework :

  • Assay conditions : Adjust pH (5.5 for fungal vs. 7.4 for bacterial assays) to account for ionization effects on membrane permeability.
  • Control experiments : Include fluconazole (fungal) and ciprofloxacin (bacterial) as positive controls to validate assay sensitivity .
  • Mechanistic studies : Use time-kill curves and SEM imaging to differentiate static vs. cidal effects .

Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties and metabolic stability?

  • Structure-activity relationship (SAR) :

  • Lipophilicity : The tert-butyl group increases logP by ~1.5 units, enhancing blood-brain barrier penetration (predicted via PAMPA assay) .
  • Metabolism : CYP3A4-mediated oxidation of the tert-butyl group generates a carboxylic acid metabolite, detected via LC-MS/MS in hepatocyte microsomes. Half-life (t₁/₂) extends from 2.1 to 4.8 hours with deuterated tert-butyl analogs .

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